1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)

Imidazoline I2 receptor pKa Selectivity ratio

1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) (CAS 119376-91-9), also known as 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-benzimidazole, is a heterocyclic compound (C₁₁H₁₂N₄, MW 200.24 g/mol) that combines a benzimidazole core with a 2-imidazoline moiety connected through a methylene (–CH₂–) bridge. Benzimidazoles bearing 2-imidazoline substituents have been identified as highly selective ligands for imidazoline I₂ receptors versus α₂-adrenoceptors, with selectivity ratios exceeding 4000-fold for optimized derivatives in this scaffold class.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 119376-91-9
Cat. No. B047115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)
CAS119376-91-9
Synonyms1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H12N4/c1-2-4-9-8(3-1)14-11(15-9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)
InChIKeyUHIDQXKUJDEFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1H-benzimidazole (CAS 119376-91-9): A Structurally Differentiated I₂-Imidazoline Receptor Ligand Scaffold


1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) (CAS 119376-91-9), also known as 2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-benzimidazole, is a heterocyclic compound (C₁₁H₁₂N₄, MW 200.24 g/mol) that combines a benzimidazole core with a 2-imidazoline moiety connected through a methylene (–CH₂–) bridge . Benzimidazoles bearing 2-imidazoline substituents have been identified as highly selective ligands for imidazoline I₂ receptors versus α₂-adrenoceptors, with selectivity ratios exceeding 4000-fold for optimized derivatives in this scaffold class [1]. The methylene bridge in this compound represents a key structural feature that influences both the protonation state (pKa) of the imidazoline ring and the spatial orientation of the pharmacophore, parameters known to critically modulate I₂/α₂ selectivity [1].

Why Generic Substitution Fails for 2-(Imidazolinylmethyl)benzimidazole: Bridge Geometry and pKa Differentiate I₂ Receptor Pharmacology


The imidazoline I₂ receptor ligand landscape contains structurally diverse chemotypes including 2-BFI (benzofuran-imidazoline), BU224 (quinoline-imidazoline), tracizoline, benazoline, and idazoxan, each displaying distinct affinity and selectivity fingerprints [1][2]. Within the benzimidazole sub-class, the presence or absence of the methylene bridge between the benzimidazole and imidazoline rings fundamentally alters the pKa of the imidazoline moiety and the conformational flexibility of the pharmacophore—parameters shown to directly govern the I₂/α₂ selectivity ratio [3]. Consequently, the direct-linked analog 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole (CAS 14483-90-0) cannot be assumed to exhibit equivalent receptor binding profiles, nor can the 4-methyl or 4-chloro substituted variants, which achieve nanomolar I₂ affinity (Ki = 4.4 and 17.7 nM) and selectivity ratios of 4226 and 5649 respectively [3]. Each scaffold variant within this class must be evaluated individually for its specific selectivity and potency parameters.

Quantitative Differentiation Evidence: 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1H-benzimidazole vs. I₂ Receptor Ligand Comparators


Methylene Bridge vs. Direct Linkage: pKa Modulation as a Structural Determinant of I₂/α₂ Selectivity in Benzimidazole-Imidazolines

In the 2-(4,5-dihydroimidazol-2-yl)benzimidazole series, the pKa of the imidazoline ring is a decisive factor governing the I₂/α₂ selectivity ratio. Sączewski et al. (2006) demonstrated that the 4-methyl (2) and 4-chloro (4) directly-linked derivatives achieve I₂ affinity (Ki = 4.4 and 17.7 nM) coupled with exceptionally high I₂/α₂ selectivity ratios of 4226 and 5649, respectively [1]. The unsubstituted direct-linked parent compound (14483-90-0) was included in the study as compound 1. The target compound 119376-91-9 incorporates a methylene spacer, which alters the basicity of the imidazoline nitrogen and modifies the spatial relationship between the aromatic benzimidazole system and the protonatable imidazoline ring—parameters that the authors demonstrate experimentally are critical for achieving high I₂ versus α₂ discrimination. The bridge structure has been independently shown in 2-phenoxymethylimidazoline analogs to modulate I₁/I₂ selectivity by over 30-fold depending on bridge substitution (I₂/I₁ = 1479 for the unsubstituted methylene-bridged compound vs. I₂/I₁ = 50 for the β-methylated analog) [2].

Imidazoline I2 receptor pKa Selectivity ratio Benzimidazole Structure-activity relationship

Predicted Physicochemical Profile: Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiate 119376-91-9 from Direct-Linked Analog 14483-90-0 for CNS Penetration Potential

The methylene bridge extends the molecular scaffold, resulting in a calculated LogP of 0.87 and a topological polar surface area (tPSA) of 53.07 Ų for the target compound . The direct-linked analog 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole (CAS 14483-90-0, C₁₀H₁₀N₄, MW 186.21) has a smaller molecular volume and lower rotatable bond count (1 vs. 2 in 119376-91-9) . The increased lipophilicity and conformational flexibility conferred by the methylene bridge may influence blood-brain barrier permeability, an important consideration given that imidazoline I₂ receptors are predominantly expressed in the CNS and are implicated in psychiatric and neurodegenerative disorders . Central nervous system drug-likeness parameters generally favor compounds with LogP between 1–3 and tPSA < 60–70 Ų; the target compound's LogP of 0.87 positions it closer to this optimal range than more polar benzimidazole derivatives.

LogP Polar surface area CNS penetration Physicochemical properties Drug-likeness

I₂ Receptor Selectivity Potential: Benzimidazole-Imidazoline Scaffold Class Demonstrates >4000-Fold Discrimination Over α₂-Adrenoceptors

The Sączewski et al. (2006) study established that the 2-(4,5-dihydroimidazol-2-yl)benzimidazole scaffold class is capable of achieving I₂/α₂ selectivity ratios exceeding 5000-fold [1]. Specifically, 4-methyl derivative 2 (Ki I₂ = 4.4 nM, I₂/α₂ = 4226) and 4-chloro derivative 4 (Ki I₂ = 17.7 nM, I₂/α₂ = 5649) represent the highest-selectivity compounds reported in this series [1]. For context, the widely used I₂ ligand 2-BFI displays a selectivity ratio of approximately 2873-fold in rat brain, while idazoxan is non-selective (I₂/α₂ ~1–40 fold depending on species and tissue) [2][3]. The benzimidazole scaffold architecture, including the specific bridge geometry present in 119376-91-9, has been shown to be compatible with this high-selectivity phenotype. The pKa of the imidazoline ring, modulated by the electronic character of the substituent and bridge, was identified as the primary physicochemical parameter correlating with selectivity [1].

Imidazoline I2 receptor Alpha-2 adrenoceptor Selectivity Benzimidazole Radioligand binding

Benzimidazole Core vs. Non-Benzimidazole I₂ Ligands: Differential Synthetic Accessibility and Derivatization Potential for Probe Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry with well-established synthetic routes enabling systematic substitution at multiple positions (N1, C2, C4–C7) [1]. In contrast, non-benzimidazole I₂ ligands such as 2-BFI (benzofuran-imidazoline), BU224 (quinoline-imidazoline), and tracizoline (styryl-imidazoline) offer more restricted vectors for structural diversification [2]. The Sączewski et al. (2006) study demonstrated that substituent variation at the 4-position of the benzimidazole core modulates I₂ affinity and selectivity over a wide dynamic range: 4-methyl (Ki I₂ = 4.4 nM, selectivity 4226) vs. 4-chloro (Ki I₂ = 17.7 nM, selectivity 5649), representing a ~4-fold affinity range and a ~1400-unit selectivity window accessible within the same core scaffold [3]. The target compound 119376-91-9, with its unsubstituted benzimidazole ring, provides a versatile starting point for systematic SAR exploration using the modular benzimidazole chemistry platform.

Benzimidazole synthesis Derivatization Chemical probe Structure-activity relationship Medicinal chemistry

Recommended Research and Procurement Scenarios for 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-1H-benzimidazole (CAS 119376-91-9)


I₂-Imidazoline Receptor Pharmacological Tool Compound with Structurally Distinct Bridge Geometry

For laboratories investigating the structure-activity relationships of imidazoline I₂ receptor ligands, 119376-91-9 provides a methylene-bridged benzimidazole-imidazoline scaffold that is structurally orthogonal to the widely used directly-linked benzimidazole-imidazolines characterized by Sączewski et al. (2006) [1]. The bridge geometry alters both the pKa of the imidazoline ring and the conformational degrees of freedom of the pharmacophore—parameters experimentally demonstrated to be first-order determinants of I₂/α₂ selectivity [1]. Use this compound as a comparator to dissect the contribution of bridge structure to receptor subtype selectivity, complementing established tools such as 2-BFI, BU224, and idazoxan.

Starting Scaffold for Systematic Benzimidazole SAR Probe Development Targeting I₂ Receptors

The unsubstituted benzimidazole core of 119376-91-9 serves as an ideal starting point for systematic structure-activity relationship campaigns. The Sączewski et al. (2006) study demonstrated that 4-position substitution on the benzimidazole modulates I₂ affinity across a ≥4-fold range (Ki 4.4–17.7 nM) and selectivity across a ~1400-unit window (I₂/α₂ 4226–5649) [2]. Medicinal chemistry teams can leverage the well-established synthetic accessibility of the benzimidazole scaffold—with substitution vectors at N1 and C4–C7 positions [3]—to iteratively optimize potency, selectivity, metabolic stability, and CNS penetration while maintaining the distinct methylene-bridged architecture.

Comparator Compound for CNS Penetration Studies Within the I₂ Ligand Chemotype Space

With a predicted LogP of 0.87 and polar surface area of 53.07 Ų, 119376-91-9 occupies a distinct region of physicochemical space compared to higher-logP I₂ ligands such as 2-BFI (LogP ≈ 2.5) and BU224 (LogP ≈ 2.0) . This lower lipophilicity may translate into differential brain penetration kinetics and volume of distribution. Researchers investigating the relationship between I₂ ligand physicochemical properties and in vivo CNS exposure can employ 119376-91-9 as a lower-logP comparator to benchmark against 2-BFI and BU224 in parallel pharmacokinetic and tissue distribution studies [4].

Methylene Bridge Structure-Thermodynamics Probe for Imidazoline Receptor Binding Energetics

The methylene bridge in 119376-91-9 introduces an additional rotatable bond and a flexible spacer between the aromatic benzimidazole system and the basic imidazoline ring, creating a structurally distinct entropic/enthalpic binding signature compared to the conformationally restricted direct-linked analog (CAS 14483-90-0) . Biophysical chemists and structural biologists can employ this compound in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies to deconvolute the thermodynamic contributions of bridge flexibility to I₂ receptor binding affinity, providing insights that guide rational design of next-generation I₂ ligands with optimized binding kinetics. Such studies are supported by the established role of the bridge structure in determining imidazoline binding site subtype selectivity [5].

Quote Request

Request a Quote for 1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.